Cas no 210962-27-9 (4-(1H-Imidazol-2-yl)benzoic acid hydrochloride)

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride
- Benzoic acid, 4-(1H-imidazol-2-yl)-, hydrochloride (1:1)
- DB-094374
- D94614
- 4-(1H-imidazol-2-yl)benzoic acid,hydrochloride
- SCHEMBL3895818
- CS-0157583
- 4-(1H-imidazol-2-yl)benzoic acid;hydrochloride
- BS-49909
- 4-(1H-Imidazol-2-yl)benzoicacidhydrochloride
- 4-(2-1H-imidazolyl)benzoic acid hydrochloride
- 4-(1H-Imidazol-2-yl)benzoic acid--hydrogen chloride (1/1)
- DTXSID20739123
- 210962-27-9
- A934770
- 4-(1H-Imidazol-2-yl)benzoic Acid HCl
- DMEBQUANGLKZAN-UHFFFAOYSA-N
- 4-(1H-IMIDAZOL-2-YL)-BENZOIC ACID HYDROCHLORIDE
-
- MDL: MFCD09908832
- インチ: InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,(H,11,12)(H,13,14);1H
- InChIKey: DMEBQUANGLKZAN-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)C(=O)O)C2=NC=CN2.Cl
計算された属性
- 精确分子量: 224.0352552g/mol
- 同位素质量: 224.0352552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
4-(1H-Imidazol-2-yl)benzoic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UF546-200mg |
4-(1H-Imidazol-2-yl)benzoic acid hydrochloride |
210962-27-9 | 95+% | 200mg |
202.0CNY | 2021-07-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD262459-250mg |
4-(1H-Imidazol-2-yl)benzoic acid hydrochloride |
210962-27-9 | 95+% | 250mg |
¥149.0 | 2022-03-01 | |
Chemenu | CM156751-1g |
4-(1H-Imidazol-2-yl)-benzoic acid hydrochloride |
210962-27-9 | 95% | 1g |
$72 | 2023-02-17 | |
A2B Chem LLC | AB20432-5g |
4-(1H-Imidazol-2-yl)benzoic acid hydrochloride |
210962-27-9 | 95% | 5g |
$260.00 | 2024-04-20 | |
1PlusChem | 1P002LJK-5g |
Benzoic acid, 4-(1H-imidazol-2-yl)-, hydrochloride (1:1) |
210962-27-9 | 95+% | 5g |
$234.00 | 2023-12-19 | |
1PlusChem | 1P002LJK-1g |
Benzoic acid, 4-(1H-imidazol-2-yl)-, hydrochloride (1:1) |
210962-27-9 | 95+% | 1g |
$68.00 | 2023-12-19 | |
Aaron | AR002LRW-5g |
Benzoic acid, 4-(1H-imidazol-2-yl)-, hydrochloride (1:1) |
210962-27-9 | 95% | 5g |
$307.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1055030-1g |
Benzoic acid, 4-(1H-imidazol-2-yl)-, hydrochloride (1:1) |
210962-27-9 | 95+% | 1g |
$135 | 2025-02-24 | |
eNovation Chemicals LLC | Y1055030-1g |
Benzoic acid, 4-(1H-imidazol-2-yl)-, hydrochloride (1:1) |
210962-27-9 | 95+% | 1g |
$130 | 2024-06-07 | |
eNovation Chemicals LLC | Y1055030-250mg |
Benzoic acid, 4-(1H-imidazol-2-yl)-, hydrochloride (1:1) |
210962-27-9 | 95+% | 250mg |
$75 | 2025-02-24 |
4-(1H-Imidazol-2-yl)benzoic acid hydrochloride 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
6. Book reviews
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
4-(1H-Imidazol-2-yl)benzoic acid hydrochlorideに関する追加情報
Introduction to 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride (CAS No. 210962-27-9)
4-(1H-Imidazol-2-yl)benzoic acid hydrochloride, identified by its Chemical Abstracts Service (CAS) number 210962-27-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of more complex molecules.
The structural framework of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride consists of a benzoic acid core linked to an imidazole ring at the 4-position. This unique arrangement confers distinct chemical and biological properties, positioning it as a versatile scaffold for drug discovery. The benzoic acid moiety is well-documented for its role in modulating various biological pathways, while the imidazole ring is frequently incorporated into medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors.
In recent years, 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride has been extensively studied for its potential applications in multiple therapeutic areas. One of the most promising avenues has been its investigation as a precursor in the development of novel anticancer agents. Research has demonstrated that imidazole-based compounds can exhibit inhibitory effects on key enzymes involved in tumor growth and progression. Specifically, studies have highlighted the compound's ability to interfere with metabolic pathways that are often dysregulated in cancer cells, such as the polyamine pathway. This has opened up new possibilities for developing targeted therapies that leverage the unique properties of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride.
Additionally, the compound has shown promise in the realm of immunomodulation. Emerging research suggests that 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride can modulate immune responses by interacting with specific receptors on immune cells. This capability makes it a candidate for developing treatments against autoimmune diseases and infections. The precise mechanisms by which this interaction occurs are still under investigation, but preliminary findings indicate that the compound may enhance or suppress certain immune functions depending on the context.
The pharmaceutical industry has also explored 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride as a building block for more complex drug candidates. Its structural features allow for modifications at multiple positions, enabling chemists to tailor its properties for specific biological targets. For instance, derivatization of the imidazole ring or the benzoic acid moiety can lead to compounds with enhanced potency, selectivity, or pharmacokinetic profiles. Such flexibility underscores the compound's significance as a tool in medicinal chemistry.
From a synthetic chemistry perspective, 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride serves as an important intermediate in multi-step organic syntheses. The availability of this compound simplifies the process of generating related molecules, reducing both time and cost associated with drug development. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce further functional groups onto its structure, expanding its utility in synthetic applications.
The solubility and stability provided by the hydrochloride salt form of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride make it particularly useful for both laboratory research and potential clinical applications. High solubility ensures efficient dissolution in solvents used for formulation development, while stability enhances shelf life and storage conditions. These attributes are critical factors when evaluating a compound's suitability for further development into a drug product.
In conclusion, 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride (CAS No. 210962-27-9) represents a significant advancement in pharmaceutical research due to its unique structural features and diverse biological activities. Its potential applications in oncology, immunology, and drug synthesis highlight its importance as a versatile chemical entity. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly pivotal role in the development of innovative treatments.
210962-27-9 (4-(1H-Imidazol-2-yl)benzoic acid hydrochloride) Related Products
- 108035-45-6(H2iba)
- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)
- 778-73-4(6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one)
- 2171240-75-6((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)
- 52387-40-3(5-chloro-2,2-dimethylpentanal)
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)
- 13625-57-5(Diclofenac Carboxylic Acid (Diclofenac Metabolite))
- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)
- 2228559-77-9(tert-butyl 2-(1-ethyl-1H-imidazol-5-yl)piperazine-1-carboxylate)
- 858127-11-4(trans Resveratrol 3-Sulfate Sodium Salt)
